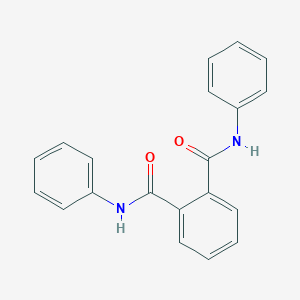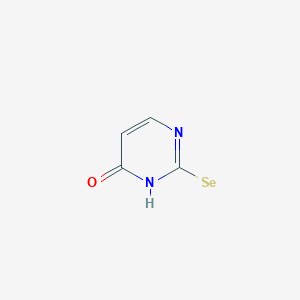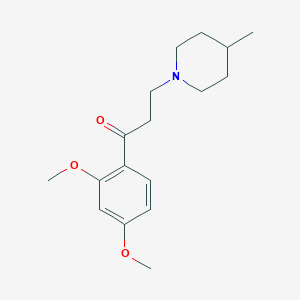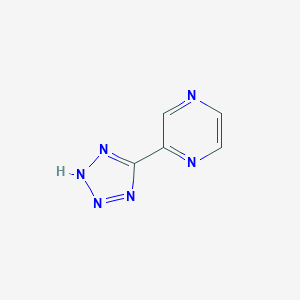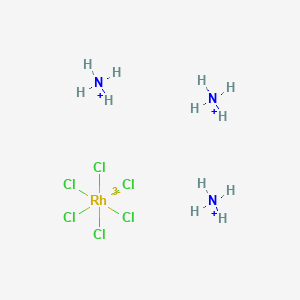
Hexaclororhodiato(III) de amonio
Descripción general
Descripción
Ammonium hexachlororhodate(III): It is a dark red crystalline powder that is slightly soluble in water . This compound is primarily used in various chemical syntheses and industrial applications due to its unique properties.
Aplicaciones Científicas De Investigación
Ammonium hexachlororhodate(III) has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various rhodium complexes and catalysts.
Biology: It is used in the study of rhodium-based compounds’ interactions with biological molecules.
Medicine: Research is ongoing into its potential use in cancer treatment due to its ability to form complexes with biological molecules.
Industry: It is used in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
Target of Action
Ammonium hexachlororhodate(III), also known as Rhodium(III)-ammonium chloride, is a complex compound with the formula (NH4)3RhCl6 It’s known to be used as an intermediate in organic synthesis for the preparation of pharmaceuticals and agrochemicals .
Mode of Action
It’s known that the compound can participate in reactions involving substitution of amine- to acido-ligand . More research is needed to fully understand its interaction with its targets and the resulting changes.
Biochemical Pathways
It’s known that the compound can be used as a precursor for the functionalization of multi-walled carbon nanotubes (MWCNT) with metallic nanoparticles
Pharmacokinetics
The compound is slightly soluble in water , which could potentially affect its bioavailability. More research is needed to outline the compound’s pharmacokinetic properties.
Result of Action
It’s known that the compound can participate in reactions involving substitution of amine- to acido-ligand . More research is needed to describe the molecular and cellular effects of the compound’s action.
Action Environment
The action of Ammonium hexachlororhodate(III) can be influenced by environmental factors. For instance, the compound should be handled in a well-ventilated place to prevent the formation of dust and aerosols . Its solubility in water could also influence its action, efficacy, and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : Ammonium hexachlororhodate(III) can be synthesized by reacting rhodium(III) chloride with ammonium chloride in an aqueous solution. The reaction typically involves dissolving rhodium(III) chloride in water, followed by the addition of ammonium chloride. The mixture is then heated to facilitate the formation of ammonium hexachlororhodate(III), which precipitates out of the solution .
Industrial Production Methods: : In industrial settings, the production of ammonium hexachlororhodate(III) follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The compound is then filtered, washed, and dried to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: : Ammonium hexachlororhodate(III) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state rhodium compounds.
Substitution: Ligand substitution reactions can occur, where the chloride ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand substitution reactions typically involve the use of ligands such as phosphines, amines, and thiols under controlled conditions.
Major Products
Oxidation: Higher oxidation state rhodium compounds.
Reduction: Lower oxidation state rhodium compounds.
Substitution: Various rhodium complexes with different ligands.
Comparación Con Compuestos Similares
Similar Compounds
Ammonium hexachloroiridate(III): Similar in structure but contains iridium instead of rhodium.
Ammonium hexachloroplatinate(IV): Contains platinum and has different chemical properties.
Ammonium hexachlororhenate(IV): Contains rhenium and is used in different industrial applications.
Uniqueness: : Ammonium hexachlororhodate(III) is unique due to its specific interactions with ligands and its applications in various fields. Its ability to form stable complexes with a wide range of ligands makes it valuable in both research and industrial applications .
Propiedades
IUPAC Name |
triazanium;hexachlororhodium(3-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6ClH.3H3N.Rh/h6*1H;3*1H3;/q;;;;;;;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNYBYILSUWBHM-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].[NH4+].Cl[Rh-3](Cl)(Cl)(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl6H12N3Rh | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark red powder, soluble in water; [MSDSonline] | |
| Record name | Ammonium hexachlororhodate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7952 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
15336-18-2 | |
| Record name | Rhodate(3-), hexachloro-, ammonium (1:3), (OC-6-11)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Triammonium hexachlororhodate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.770 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


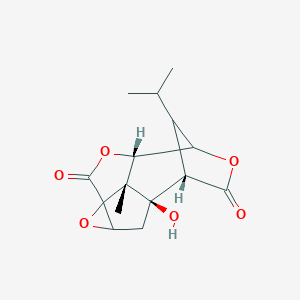

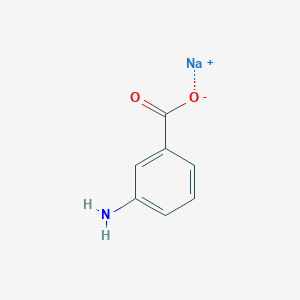


![2-[(4-Chlorobenzyl)sulfanyl]benzenecarboxylic acid](/img/structure/B97477.png)

